2-(2-methyl-1H-indol-3-yl)-2-oxoethyl morpholine-4-carbodithioate

Catalog No.
S11593659
CAS No.
724779-47-9
M.F
C16H18N2O2S2
M. Wt
334.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-methyl-1H-indol-3-yl)-2-oxoethyl morpholine-4...

CAS Number

724779-47-9

Product Name

2-(2-methyl-1H-indol-3-yl)-2-oxoethyl morpholine-4-carbodithioate

IUPAC Name

[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] morpholine-4-carbodithioate

Molecular Formula

C16H18N2O2S2

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C16H18N2O2S2/c1-11-15(12-4-2-3-5-13(12)17-11)14(19)10-22-16(21)18-6-8-20-9-7-18/h2-5,17H,6-10H2,1H3

InChI Key

MIRGZTWRJBCPDP-UHFFFAOYSA-N

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC(=S)N3CCOCC3

2-(2-methyl-1H-indol-3-yl)-2-oxoethyl morpholine-4-carbodithioate is a synthetic compound characterized by its unique structural features, including an indole moiety and a morpholine ring. The chemical formula is C14H18N2O2S2C_{14}H_{18}N_2O_2S_2, and it has a molecular weight of approximately 306.43 g/mol. The compound contains a carbodithioate functional group, which is known for its potential biological activities, particularly in medicinal chemistry.

The reactivity of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl morpholine-4-carbodithioate can be explored through various chemical transformations:

  • Nucleophilic Substitution: The morpholine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The carbonyl group in the 2-oxoethyl portion can undergo acylation reactions, enhancing the compound's reactivity.
  • Condensation Reactions: The presence of the indole structure allows for potential condensation reactions with aldehydes or ketones, forming more complex molecules.

These reactions can be utilized to modify the compound for enhanced biological activity or to synthesize derivatives.

Compounds featuring indole and morpholine structures have been studied for various biological activities, including:

  • Antimicrobial Properties: Indole derivatives often exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity: Morpholine-based compounds have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects: Some studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

The specific biological activity of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl morpholine-4-carbodithioate requires further investigation to establish its efficacy and mechanism of action.

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl morpholine-4-carbodithioate can be approached through several methods:

  • Starting Materials: Synthesis typically begins with commercially available indole derivatives and morpholine.
  • Reagents: Common reagents include carbon disulfide for carbodithioate formation and appropriate acylating agents for introducing the 2-oxoethyl group.
  • Reaction Conditions: Reactions may require heating under reflux or specific solvent conditions to facilitate the desired transformations.

A general synthetic route might involve:

  • Reacting an indole derivative with carbon disulfide to form the carbodithioate.
  • Introducing the morpholine ring through nucleophilic substitution.
  • Finalizing the structure by acylation to attach the 2-oxoethyl group.

The applications of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl morpholine-4-carbodithioate span various fields:

  • Pharmaceuticals: Due to its potential biological activities, this compound could serve as a lead compound in drug development, particularly in antibiotics or anticancer agents.
  • Agricultural Chemicals: The antimicrobial properties may be harnessed in agricultural formulations to protect crops from fungal or bacterial infections.
  • Research Tools: It could be used in biochemical research to study the mechanisms of action related to indole and morpholine derivatives.

Interaction studies are crucial for understanding how 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl morpholine-4-carbodithioate interacts with biological systems:

  • Receptor Binding Studies: Investigating how this compound binds to specific receptors can elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Testing its ability to inhibit enzymes involved in disease pathways can provide insight into its therapeutic potential.
  • Cell Line Studies: Evaluating its effects on various cancer or microbial cell lines can help assess efficacy and toxicity profiles.

Several compounds share structural similarities with 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl morpholine-4-carbodithioate, each exhibiting distinct properties:

Compound NameStructure FeaturesBiological Activity
1-(2-Morpholin-4-ylethyl)-1H-indolIndole and morpholineAnticancer, antimicrobial
5-(cyclohexenyl)penta-dienesDiene structureAntimicrobial
Indole derivatives (general)Indole coreDiverse biological activities

Uniqueness

The uniqueness of 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl morpholine-4-carbodithioate lies in its specific combination of a carbodithioate group with an indole moiety and a morpholine ring, which may confer distinct pharmacological properties not found in other similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

334.08097017 g/mol

Monoisotopic Mass

334.08097017 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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